Cas no 13301-05-8 (Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate)

Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate is a brominated pyrazine derivative featuring a dimethylamino substituent and a methyl ester functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The bromine atom at the 6-position enhances reactivity for further functionalization via cross-coupling reactions, while the dimethylamino group contributes to electron density modulation, influencing regioselectivity in subsequent transformations. The methyl ester moiety offers stability while remaining amenable to hydrolysis or transesterification. Its well-defined structure and synthetic utility make it valuable for constructing complex heterocyclic systems in medicinal chemistry and materials science applications.
Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate structure
13301-05-8 structure
Product Name:Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate
CAS No:13301-05-8
MF:C8H10BrN3O2
MW:260.08790063858
MDL:MFCD27952582
CID:1092178
PubChem ID:72942095
Update Time:2025-06-14

Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate
    • 2-Pyrazinecarboxylic acid, 6-bromo-3-(dimethylamino)-, methyl ester
    • SCHEMBL23732905
    • Methyl6-bromo-3-(dimethylamino)pyrazine-2-carboxylate
    • 13301-05-8
    • MDL: MFCD27952582
    • Inchi: 1S/C8H10BrN3O2/c1-12(2)7-6(8(13)14-3)11-5(9)4-10-7/h4H,1-3H3
    • InChI Key: LUDBFTINYRPZDE-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(C(=O)OC)=N1)N(C)C

Computed Properties

  • Exact Mass: 258.99564g/mol
  • Monoisotopic Mass: 258.99564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 55.3Ų

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Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate Related Literature

Additional information on Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate

Comprehensive Overview of Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate (CAS No. 13301-05-8)

Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate (CAS No. 13301-05-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazine derivative is characterized by its unique molecular structure, featuring a bromine substituent and a dimethylamino group, which contribute to its reactivity and potential applications. Researchers and industry professionals frequently search for this compound due to its role in synthesizing heterocyclic compounds and its utility in medicinal chemistry.

The compound's CAS number 13301-05-8 serves as a critical identifier in chemical databases, ensuring accurate referencing in academic and industrial settings. Its methyl ester functionality enhances its solubility in organic solvents, making it a versatile intermediate in organic synthesis. Recent trends in drug discovery highlight the growing demand for pyrazine-based scaffolds, as they are often explored for their bioactive properties. This aligns with user queries such as "pyrazine derivatives in drug development" or "bromo-substituted pyrazine applications," reflecting the compound's relevance in contemporary research.

From a synthetic perspective, Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate is often employed in cross-coupling reactions, a topic frequently searched by chemists interested in palladium-catalyzed transformations. Its bromo group acts as a leaving group, facilitating the introduction of diverse substituents via Suzuki-Miyaura or Buchwald-Hartwig reactions. Such reactions are pivotal in constructing complex molecules, including pharmaceutical intermediates and agrochemicals. The compound's dimethylamino moiety further enhances its utility by enabling hydrogen bonding and charge transfer interactions, which are crucial for molecular recognition in targeted therapies.

In the context of green chemistry, researchers are increasingly investigating eco-friendly synthetic routes for pyrazine derivatives. Searches like "sustainable synthesis of bromo-pyrazines" or "catalytic methods for dimethylamino-pyrazines" underscore this trend. Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate can be synthesized using microwave-assisted techniques or flow chemistry, reducing reaction times and waste generation. These methods align with the broader shift toward sustainable chemical manufacturing, a hot topic in both academic and industrial circles.

The compound's spectroscopic properties are another area of interest, particularly for analysts and quality control specialists. Techniques such as NMR, HPLC, and mass spectrometry are commonly used to characterize Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate, ensuring purity and consistency in research applications. User queries like "HPLC analysis of pyrazine carboxylates" or "NMR peaks for bromo-pyrazines" reflect the demand for detailed analytical data, which is essential for reproducibility in chemical synthesis.

Beyond its synthetic applications, Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate has potential in material science. Its electron-rich pyrazine core makes it a candidate for designing organic semiconductors or ligands in coordination chemistry. Searches related to "pyrazines in OLEDs" or "dimethylamino-pyrazine ligands" highlight its interdisciplinary appeal. This versatility positions the compound as a valuable building block in both life sciences and advanced materials.

In summary, Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate (CAS No. 13301-05-8) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity profile make it a subject of ongoing research, as evidenced by frequent searches for its synthetic methods, analytical characterization, and industrial applications. As the scientific community continues to explore heterocyclic chemistry, this compound is likely to remain a key player in innovative chemical solutions.

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